Thiol-PEG8-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PROTAC Linkers and Targeted Protein Degradation

PROTAC (Proteolysis-Targeting Chimera) technology is a developing approach for eliminating unwanted proteins within cells. PROTAC molecules consist of three parts:

- Target protein binding moiety: This portion recognizes and binds to the specific protein targeted for degradation.

- Linker: The linker connects the targeting moiety to the third component.

- E3 ubiquitin ligase binding moiety: This final section recruits E3 ubiquitin ligases, cellular enzymes that normally tag proteins for destruction by the proteasome, a cellular machinery responsible for protein breakdown.

By linking the target protein to an E3 ligase via the PROTAC molecule, the targeted protein gets ubiquitinated and subsequently degraded by the proteasome. Thiol-PEG8-acid acts as the linker component within a PROTAC molecule.

Properties of Thiol-PEG8-acid as a Linker

Thiol-PEG8-acid possesses specific features that make it suitable for use as a PROTAC linker:

- Thiol group: The molecule contains a thiol group (sulfhydryl group) that allows conjugation to the targeting moiety through a stable thioether bond [].

- PEG (Polyethylene glycol) spacer: The linker incorporates a PEG spacer unit (PEG8), which improves the solubility and stability of the overall PROTAC molecule [].

- Acid functionality: The presence of an acidic group may influence the linker's interaction with cellular processes and protein-protein interactions [].

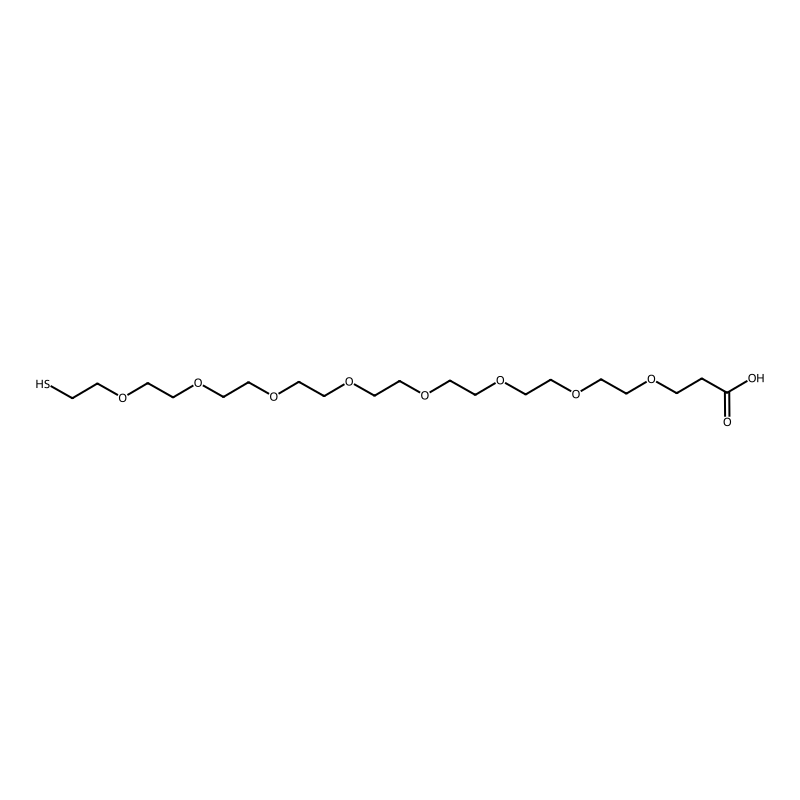

Thiol-PEG8-acid is a specialized chemical compound characterized by its unique structure, which includes a thiol group and an eight-unit polyethylene glycol (PEG) chain terminated with a carboxylic acid. The chemical formula for Thiol-PEG8-acid is C₁₄H₂₆O₈S, and it is often used in bioconjugation applications due to its ability to form stable linkages with various biomolecules. The presence of the thiol group allows for selective reactions with electrophiles, while the PEG segment enhances solubility and biocompatibility.

- Thiol-Electrophile Reactions: The thiol group can react with maleimide, vinylsulfone, and other electrophiles to form stable thioether bonds. This is crucial in bioconjugation techniques where specific targeting of biomolecules is required .

- Carboxylic Acid Reactions: The terminal carboxylic acid can undergo esterification or amide formation, allowing for further functionalization or conjugation with amines or alcohols .

- Metal Coordination: Thiol groups can also interact with transition metals such as gold and silver, making Thiol-PEG8-acid useful in surface modification applications .

Thiol-PEG8-acid exhibits notable biological activity due to its ability to facilitate targeted drug delivery and enhance the pharmacokinetics of therapeutic agents. The PEG component contributes to reduced immunogenicity and increased circulation time in biological systems. Additionally, the thiol group enables specific interactions with biomolecules, making it a valuable tool in the development of targeted therapies, including antibody-drug conjugates and protein labeling.

The synthesis of Thiol-PEG8-acid typically involves the following steps:

- Synthesis of PEG Backbone: The polyethylene glycol chain is synthesized through polymerization methods.

- Introduction of Thiol Group: A thiol group is introduced via a reaction involving a suitable thiol precursor.

- Carboxylic Acid Functionalization: The terminal carboxylic acid group is added through oxidation or direct functionalization methods.

These synthetic routes can vary based on desired purity and yield, but they generally aim to maintain the integrity of both the thiol and carboxylic acid functionalities.

Thiol-PEG8-acid finds applications across various fields:

- Bioconjugation: It is widely used for linking proteins, antibodies, and other biomolecules for research and therapeutic purposes.

- Drug Delivery Systems: The compound enhances the solubility and stability of drugs, facilitating their delivery to target sites.

- Surface Modification: It is employed in modifying surfaces of nanoparticles or other materials to improve biocompatibility and functionality.

Interaction studies involving Thiol-PEG8-acid focus on its reactivity with various electrophiles and its ability to form stable conjugates with proteins or other biomolecules. These studies are crucial for understanding how this compound can be utilized effectively in drug delivery systems and bioconjugation strategies.

Several compounds share structural similarities with Thiol-PEG8-acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Maleimide-PEG | Contains maleimide functional group | Primarily used for thiol-maleimide conjugation |

| Amine-PEG | Contains amine functional group | Used for amide bond formation |

| Vinylsulfone-PEG | Contains vinylsulfone functional group | Reactive towards thiols but less selective than thiols |

| Thiol-PEG4-acid | Shorter PEG chain (four units) | Limited solubility compared to Thiol-PEG8-acid |

Thiol-PEG8-acid stands out due to its longer PEG chain, which enhances solubility and reduces immunogenicity compared to shorter PEG derivatives. Its dual functionality (thiol and carboxylic acid) also allows for versatile applications in bioconjugation that may not be achievable with other similar compounds.

The evolution of polyethylene glycol (PEG) linkers traces back to the 1970s, when PEGylation emerged as a method to enhance protein stability and reduce immunogenicity. Early PEG derivatives were homobifunctional, limiting their utility in complex conjugation workflows. The advent of heterobifunctional PEGs in the 1990s marked a paradigm shift, enabling orthogonal conjugation strategies for attaching distinct molecules via differentiated terminal groups. A critical milestone was the 1998 patent by Zalipsky et al., which detailed methods for synthesizing high-purity heterobifunctional PEGs using protective group strategies. This innovation addressed prior challenges in isolating pure heterobifunctional products, which were often contaminated with homobifunctional byproducts. Subsequent advances introduced cleavable, branched, and enzymatically tailored PEG architectures, expanding their role in drug delivery and nanotechnology.

Significance of Thiol-PEG8-Acid in Bioconjugation Chemistry

Thiol-PEG8-acid (HS-PEG₈-COOH) exemplifies the precision achievable with modern heterobifunctional PEGs. Its thiol (-SH) and carboxylic acid (-COOH) termini enable sequential, site-specific conjugations:

- Thiol reactivity: Forms stable thioether bonds with maleimides or disulfide linkages with pyridyl disulfides.

- Carboxylic acid utility: Activates via carbodiimide chemistry (e.g., EDC/NHS) for amine coupling.

This dual functionality is critical for constructing antibody-drug conjugates (ADCs), where PEG spacers improve solubility and pharmacokinetics while enabling controlled payload release. For example, Thiol-PEG8-acid has been used to functionalize gold nanoparticles for biosensing and to conjugate interferon α-2b with reduced immunogenicity.

Nomenclature and Structural Classifications

Thiol-PEG8-acid follows systematic IUPAC naming conventions:

IUPAC Name: 3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₈O₁₀S |

| Molecular Weight | 458.57 g/mol |

| PEG Spacer Length | 28 atoms (32.5 Å) |

| CAS Number | 866889-02-3 |

Structurally, it belongs to the monodisperse PEG subclass, featuring a discrete chain of eight ethylene oxide units. This contrasts with polydisperse PEGs, which exhibit molecular weight heterogeneity.

Positioning within the PEG Linker Family

Thiol-PEG8-acid occupies a niche within the heterobifunctional PEG hierarchy:

- Architecture: Linear, with terminal thiol and acid groups.

- Molecular Weight: 458.57 Da, ideal for balancing steric effects and solubility.

- Comparisons:

Its applications span:

- Surface modification: Gold/silver nanoparticle functionalization via thiol-gold affinity.

- Protein PEGylation: Site-specific conjugation to cysteine or lysine residues.

- Hydrogel synthesis: Crosslinking via thiol-ene click chemistry.

Structural and Functional Analysis

Molecular Architecture and Conformational Flexibility

The ethylene oxide backbone of Thiol-PEG8-acid adopts a helical conformation in aqueous solutions, stabilized by hydrogen bonding with water. Nuclear magnetic resonance (NMR) studies confirm the spacer’s flexibility, with a persistence length of ~3.7 Å per ethylene oxide unit. This flexibility:

- Minimizes steric hindrance during conjugation.

- Enhances solubility of hydrophobic payloads (e.g., chemotherapeutic agents).

Reactivity Profiles and Kinetic Considerations

- Thiol Group:

- Carboxylic Acid:

Applications in Bioconjugation and Nanotechnology

Antibody-Drug Conjugates (ADCs)

Thiol-PEG8-acid links antibodies to cytotoxins (e.g., monomethyl auristatin E) via:

- Maleimide-thiol conjugation to antibody interchain disulfides.

- Carbodiimide-mediated coupling to lysine residues on toxins.

PEG spacers reduce aggregation and improve ADC serum half-life by 40–60% compared to non-PEGylated counterparts.

Nanoparticle Functionalization

In localized surface plasmon resonance (LSPR) biosensors, Thiol-PEG8-acid anchors targeting peptides (e.g., RGD sequences) to gold surfaces while presenting carboxyl groups for analyte capture. This design achieves nM-level detection limits for biomarkers like prostate-specific antigen.

Synthesis and Analytical Characterization

Synthetic Routes

Thiol-PEG8-acid is synthesized via a three-step process:

- Benzyl Protection: HO-PEG₈-OH → BzO-PEG₈-OH.

- Thiol Introduction: BzO-PEG₈-OH + thiolating agent → HS-PEG₈-OH.

- Carboxylic Acid Derivatization: HS-PEG₈-OH → HS-PEG₈-COOH.

Chromatographic purification (e.g., reverse-phase HPLC) ensures >98% purity.

Quality Control Metrics

Desymmetrization of polyethylene glycol represents a crucial synthetic approach for generating heterobifunctional derivatives with distinct terminal functionalities. Traditional polyethylene glycol exhibits symmetric diol end groups, which must be selectively modified to create asymmetric structures essential for advanced bioconjugation applications [1] [2] [3] [4].

The most widely employed desymmetrization strategy involves selective monotosylation using silver oxide as a heterogeneous catalyst [3] [4]. This method achieves remarkable selectivity by utilizing silver oxide with potassium iodide in specific stoichiometric ratios, yielding 71-76% of monofunctional polyethylene glycol tosylate derivatives, significantly exceeding the statistical 50% yield expected without catalytic intervention [3]. The reaction proceeds through activation of one hydroxyl terminus while leaving the opposing end available for subsequent functionalization.

Silica gel-supported desymmetrization provides an alternative solid-phase approach that enhances reaction control and product isolation [2]. In this methodology, polyethylene glycol is initially anchored to functionalized silica gel through one hydroxyl terminus, enabling selective modification of the free hydroxyl group. Following chemical transformation, the desymmetrized product is cleaved from the solid support, yielding heterobifunctional derivatives with high purity and minimal side product formation [2].

Advanced enzymatic desymmetrization strategies have emerged as highly stereoselective alternatives for specific polyethylene glycol derivatives [5]. These biocatalytic approaches utilize enzyme-mediated selective protection or functionalization of terminal hydroxyl groups, achieving excellent diastereoselectivity under mild reaction conditions. The enzymatic methods are particularly valuable when preparing chiral polyethylene glycol derivatives or when stringent stereochemical control is required [5].

Base-labile protecting group strategies represent recent innovations in polyethylene glycol desymmetrization, enabling one-pot deprotection and coupling sequences [6] [7]. These approaches utilize phenethyl and similar base-labile protecting groups that can be removed under basic conditions concurrent with nucleophilic substitution reactions, streamlining the synthetic workflow compared to traditional acid-labile protection schemes [6] [7].

The choice of desymmetrization strategy depends critically on the target molecular weight, desired functionality, and subsequent synthetic transformations. Lower molecular weight polyethylene glycols typically respond well to solution-phase methods, while higher molecular weight polymers benefit from solid-phase approaches that minimize aggregation and facilitate purification [8] [4].

Sequential Functionalization Approaches

Sequential functionalization of polyethylene glycol derivatives enables precise installation of multiple distinct functional groups through carefully orchestrated synthetic sequences. This approach is particularly crucial for synthesizing complex heterobifunctional linkers such as Thiol-Polyethylene Glycol Eight-Acid, where both thiol and carboxylic acid functionalities must be introduced in a controlled manner [1] [4] [9].

The foundational sequential approach begins with monotosyl polyethylene glycol intermediates generated through desymmetrization protocols [1] [4]. These activated intermediates undergo nucleophilic displacement reactions with various nucleophiles including sodium azide, sodium hydrosulfide, and carboxylate anions. The tosylate group serves as an excellent leaving group, facilitating clean substitution reactions under mild conditions while maintaining polymer integrity [1] [4].

Two-step thiol introduction methodologies represent a sophisticated sequential approach that avoids oxidative dimerization of sulfhydryl groups [1]. The initial step involves displacement of tosylate with potassium thioacetate in dimethylformamide, yielding protected thioacetate intermediates. Subsequent hydrolysis using ammonia in the presence of 2,2'-dipyridyl disulfide simultaneously deprotects the thiol and caps it as a pyridyldithio derivative, preventing unwanted disulfide formation [1]. This strategy ensures high yields of monomeric thiol-functionalized products without the complications associated with direct thiol installation.

Stepwise polyethylene glycol elongation combined with functionalization enables precise control over both chain length and terminal group installation [8] [6]. This approach utilizes tetraethylene glycol monomers as building blocks, with each elongation cycle involving deprotonation, coupling via Williamson ether synthesis, and selective deprotection of terminal protecting groups [8]. The methodology allows for functionalization at any stage of chain assembly, providing exceptional flexibility in derivative design.

Automated sequential synthesis has been developed for high-throughput production of functionalized polyethylene glycol derivatives [10]. These automated protocols employ base-labile protecting groups and sequential coupling reactions performed on programmable synthesizers. The automation reduces human error, improves reproducibility, and enables rapid generation of derivative libraries for structure-activity relationship studies [10].

Click chemistry integration within sequential functionalization workflows provides orthogonal reactivity patterns that minimize cross-reactivity between functional groups [11] [12]. Azide-alkyne cycloaddition reactions can be incorporated as terminal functionalization steps, enabling attachment of complex molecular entities without interfering with established polyethylene glycol chemistry [11] [12].

The temporal sequence of functional group installation requires careful consideration of protecting group compatibility, reaction condition orthogonality, and potential side reactions. Successful sequential protocols typically proceed from more reactive to less reactive functionalities, with appropriate protection of sensitive groups throughout the sequence [1] [4].

Large-Scale Production Methods

Industrial production of Thiol-Polyethylene Glycol Eight-Acid and related derivatives requires scalable synthetic methodologies that maintain product quality while achieving economic viability. Large-scale synthesis presents unique challenges including heat and mass transfer limitations, impurity control, and process safety considerations [13] [14] [15].

Anionic ring-opening polymerization represents the predominant industrial method for polyethylene glycol backbone synthesis [16] [17] [18]. This approach utilizes alkali metal alkoxides such as potassium hydroxide or sodium methoxide as initiators for ethylene oxide polymerization. The process operates at temperatures between 120-200°C under controlled pressure conditions, achieving molecular weight control through precise initiator-to-monomer ratios [16] [17]. Industrial reactors incorporate sophisticated temperature and pressure control systems to manage the highly exothermic nature of ethylene oxide polymerization while preventing decomposition reactions.

Continuous flow processing has emerged as a preferred methodology for large-scale polyethylene glycol production due to superior heat and mass transfer characteristics [14] [15]. Continuous reactors enable precise residence time control, improved temperature management, and enhanced safety through reduced inventory of hazardous ethylene oxide. The technology facilitates production of pharmaceutical-grade polyethylene glycol with exceptional purity profiles and narrow molecular weight distributions [14] [15].

Current Good Manufacturing Practice compliance for pharmaceutical applications requires specialized facility design and process controls [13] [19]. Manufacturing facilities must implement comprehensive contamination control measures, validated analytical methods, and complete documentation systems. The production of pharmaceutical-grade polyethylene glycol derivatives demands ultra-high purity raw materials, specialized purification protocols, and extensive quality control testing to meet regulatory standards [13] [19].

Functionalization scaling strategies for introducing thiol and carboxylic acid groups must address several critical factors including reagent handling, waste stream management, and product isolation [20] [21]. Large-scale thiol introduction typically employs protected intermediates to prevent oxidative side reactions during processing and storage. Thioacetate protection is particularly favored due to its stability under processing conditions and clean deprotection protocols [1] [20].

Process intensification techniques such as microreactor technology and intensified mixing systems enable improved reaction control and reduced processing times [22]. These approaches are particularly valuable for functionalization reactions that require precise stoichiometric control or are sensitive to reaction conditions. Microreactor systems provide enhanced heat and mass transfer, enabling reactions to be conducted under more aggressive conditions while maintaining selectivity [22].

Solvent recovery and recycling systems are essential components of economically viable large-scale processes [23]. Industrial polyethylene glycol functionalization generates significant solvent streams that must be recovered and purified for reuse. Advanced distillation systems, membrane separation technologies, and crystallization-based purification methods enable effective solvent recovery while maintaining product quality standards [23].

The selection of large-scale production methodology depends on target production volumes, required product specifications, regulatory requirements, and economic constraints. Pharmaceutical applications typically justify more sophisticated and expensive production technologies due to the high value and stringent quality requirements of the final products [13] [14] [15].

Purification and Isolation Techniques

Purification of Thiol-Polyethylene Glycol Eight-Acid requires specialized methodologies that address the unique physicochemical properties of polyethylene glycol derivatives while achieving the purity levels demanded for pharmaceutical and biotechnological applications [24] [25] [26].

Size exclusion chromatography serves as the primary purification technique for polyethylene glycol derivatives, providing separation based on hydrodynamic radius differences [24] [27] [26]. The technique effectively removes low molecular weight impurities, unreacted starting materials, and polymer degradation products from target compounds. Modern size exclusion systems utilize high-resolution columns with narrow pore size distributions to achieve baseline separation of closely related molecular weight species [24] [27]. For Thiol-Polyethylene Glycol Eight-Acid purification, size exclusion chromatography enables removal of shorter chain polyethylene glycol impurities and functionalization byproducts.

Ion exchange chromatography exploits the altered surface charge properties of functionalized polyethylene glycol derivatives [24] [26]. The carboxylic acid functionality in Thiol-Polyethylene Glycol Eight-Acid provides ionic character that enables binding to anion exchange resins under appropriate buffer conditions. This technique proves particularly valuable for removing charge-neutral impurities and achieving high-purity products suitable for sensitive biological applications [24] [26].

Hydrophobic interaction chromatography utilizes the phase transition behavior of polyethylene glycol in the presence of lyotropic salts [26]. Under high salt conditions, polyethylene glycol derivatives undergo conformational changes that alter their apparent hydrophobicity, enabling separation from hydrophilic impurities. This technique complements other chromatographic methods and provides orthogonal selectivity for complex purification challenges [26].

Membrane-based purification offers scalable alternatives to traditional chromatographic methods [28] [26]. Ultrafiltration membranes with appropriate molecular weight cutoffs enable efficient removal of low molecular weight impurities while retaining target polyethylene glycol derivatives. Advanced membrane systems incorporate diafiltration capabilities that enable buffer exchange and concentration operations concurrent with purification [28] [26].

Polyethylene glycol precipitation represents a cost-effective purification method particularly suited for large-scale operations [29] [30] [31]. This technique exploits the unique solubility properties of polyethylene glycol derivatives in the presence of precipitating agents such as ammonium sulfate or sodium chloride. Controlled precipitation conditions enable selective recovery of target compounds while removing impurities with different solubility profiles [29] [30] [31].

Salt-induced phase separation provides rapid and efficient removal of polyethylene glycol from protein contaminants and other impurities [32]. Addition of specific salt concentrations creates aqueous two-phase systems where polyethylene glycol partitions preferentially into one phase while impurities concentrate in the opposing phase. This technique achieves greater than 95% removal efficiency while maintaining high product recovery rates [32].

Crystallization-based purification enables achievement of exceptional purity levels for specific polyethylene glycol derivatives [33] [26]. The technique requires careful optimization of solvent systems, temperature profiles, and seeding strategies to achieve selective crystallization of target compounds. While not universally applicable, crystallization provides unmatched purity when feasible [33] [26].

Advanced analytical monitoring during purification operations utilizes sophisticated instrumentation including charged aerosol detection, multi-angle light scattering, and high-resolution mass spectrometry [25] [27] [34]. These analytical techniques enable real-time assessment of purification efficiency and product quality, facilitating process optimization and ensuring consistent results [25] [27] [34].

The selection of optimal purification strategies requires consideration of target purity levels, scale requirements, cost constraints, and downstream application needs. Pharmaceutical applications typically demand multi-step purification protocols combining several orthogonal techniques to achieve the exceptional purity levels required for therapeutic use [24] [26].

Quality Control Parameters

Comprehensive quality control of Thiol-Polyethylene Glycol Eight-Acid requires implementation of rigorous analytical protocols that assess multiple critical quality attributes affecting product performance and safety [35] [36] [37].

Molecular weight characterization represents the most fundamental quality parameter, directly influencing biological activity and pharmacokinetic properties [35] [36] [38]. Average molecular weight must fall within 90-110% of the labeled nominal value for pharmaceutical-grade materials [35] [39]. Multiple analytical techniques contribute to comprehensive molecular weight assessment, including gel permeation chromatography, matrix-assisted laser desorption ionization time-of-flight mass spectrometry, and size exclusion chromatography coupled with multi-angle light scattering detection [25] [36] [38].

Polydispersity index quantifies the molecular weight distribution breadth and must be tightly controlled for high-grade polyethylene glycol derivatives [36] [38] [40]. Pharmaceutical applications typically require polydispersity indices below 1.1 to ensure consistent biological performance [36] [40]. Advanced analytical protocols utilize gel permeation chromatography with multiple detection systems to accurately determine molecular weight distributions and identify potential degradation products [25] [36].

Functional group integrity assessment ensures proper installation and stability of thiol and carboxylic acid functionalities [35] [36] [37]. Quantitative analysis of thiol content employs colorimetric methods such as Ellman's reagent assay or electrochemical techniques that provide precise determination of sulfhydryl group concentration [41] [42]. Carboxylic acid content is typically assessed through potentiometric titration or chromatographic methods that distinguish free acid groups from ester derivatives [35] [36].

Impurity profiling identifies and quantifies potential contaminants that could affect product safety or efficacy [36] [43] [37]. Critical impurities include residual ethylene oxide, 1,4-dioxane, formaldehyde, and heavy metals [36] [43] [37]. Advanced analytical protocols employ headspace gas chromatography with flame ionization detection for volatile impurities, inductively coupled plasma mass spectrometry for elemental analysis, and high-performance liquid chromatography for organic contaminants [36] [37].

Water content determination utilizes Karl Fischer titration to quantify moisture levels, which must typically remain below 1.0-2.0% for pharmaceutical applications [35] [44] [45]. Excessive water content can promote hydrolytic degradation and affect product stability during storage [35] [44] [45].

pH measurement of aqueous polyethylene glycol solutions provides indication of potential degradation or contamination [35] [46] [45]. Acceptable pH ranges typically fall between 4.5-7.5 for 5% aqueous solutions, with deviations potentially indicating the presence of acidic or basic impurities [35] [46] [45].

Viscosity assessment characterizes polymer chain entanglement and provides insight into molecular weight and structural integrity [35] [46] [44]. Kinematic viscosity measurements at standardized conditions enable detection of degradation or cross-linking reactions that alter polymer chain dynamics [35] [46] [44].

Thermal analysis including differential scanning calorimetry and thermogravimetric analysis provides information about polymer purity, crystallinity, and thermal stability [47] [44]. These techniques can identify residual solvents, moisture, and degradation products while confirming polymer identity [47] [44].

Chromatographic purity assessment employs multiple orthogonal separation mechanisms to identify and quantify related substances [36] [48] [37]. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry enables detection of trace impurities and provides structural information for impurity identification [36] [48].

Microbiological testing ensures absence of viable microorganisms and endotoxins in pharmaceutical-grade materials [13] [43]. Standard protocols include sterility testing, bioburden assessment, and bacterial endotoxin testing using validated methodologies [13] [43].

Stability assessment under accelerated and long-term storage conditions evaluates product degradation pathways and establishes appropriate storage recommendations [36] [37]. Stability studies monitor all critical quality attributes over time under controlled temperature and humidity conditions [36] [37].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.